molecular formula C20H14ClN3O2S B11293144 2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11293144
M. Wt: 395.9 g/mol
InChI Key: UHRWHLUFSZTNNH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a chlorophenoxy group, a thiazolopyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(1,3-thiazolo[5,4-B]pyridin-2-YL)aniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazolopyridine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
  • 2-(4-Methylphenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
  • 2-(4-Nitrophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Uniqueness

2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and receptor modulation, compared to its analogs .

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C20H14ClN3O2S/c21-14-6-8-16(9-7-14)26-12-18(25)23-15-4-1-3-13(11-15)19-24-17-5-2-10-22-20(17)27-19/h1-11H,12H2,(H,23,25)

InChI Key

UHRWHLUFSZTNNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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